molecular formula C21H27N2O2+ B3037189 N-Methylsarpagine methosalt CAS No. 47418-70-2

N-Methylsarpagine methosalt

Cat. No.: B3037189
CAS No.: 47418-70-2
M. Wt: 339.5 g/mol
InChI Key: JTTRGCDSKZRQPP-PRQFWUQUSA-O
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Description

N-Methylsarpagine methosalt is an organic compound that belongs to the class of indole alkaloids. It is derived from the plant species Rauvolfia, which is known for its diverse range of bioactive compounds.

Mechanism of Action

Target of Action

N-Methylsarpagine methosalt is a complex organic compound used in life sciences research . .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Biochemical pathways are complex networks of chemical reactions that occur in living organisms. These reactions involve the transformation of one molecule into another through a sequence of enzymatic steps .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. The solubility of this compound in various solvents can impact its potential applications in different fields such as pharmaceuticals or research . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylsarpagine methosalt typically involves the methylation of sarpagine, an indole alkaloid. The process begins with the extraction of sarpagine from the plant source, followed by its methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency extraction and purification techniques to isolate sarpagine from plant material. The methylation step is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methylsarpagine methosalt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methylsarpagine methosalt has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Methylsarpagine methosalt is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its unique methylation, which imparts specific chemical and biological properties that are not observed in its parent compound or other related alkaloids .

Properties

IUPAC Name

(1S,12S,13R,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-dimethyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-12-10-23(3)19-9-16-15-7-13(25)5-6-18(15)22(2)21(16)20(23)8-14(12)17(19)11-24/h4-7,14,17,19-20,24H,8-11H2,1-3H3/p+1/b12-4-/t14-,17+,19-,20-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTRGCDSKZRQPP-PRQFWUQUSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3N(C5=C4C=C(C=C5)O)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3N(C5=C4C=C(C=C5)O)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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